Mal-PEG6-PFP

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Mal-PEG6-PFP involves the reaction of a PEG chain with maleimide and PFP ester groups. The process typically includes the following steps:

Activation of PEG Chain: The PEG chain is activated by reacting with a suitable activating agent, such as N-hydroxysuccinimide (NHS) or PFP ester.

Introduction of Maleimide Group: The activated PEG chain is then reacted with maleimide to introduce the maleimide moiety.

Formation of PFP Ester: Finally, the PEG-maleimide intermediate is reacted with pentafluorophenyl ester to form this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in a controlled environment to prevent contamination and degradation .

Types of Reactions:

Thiol-Maleimide Reaction: this compound undergoes a thiol-maleimide reaction, where the maleimide group reacts with thiol groups to form stable thioether bonds. .

Amine-PFP Ester Reaction: The PFP ester group in this compound reacts with primary amines to form stable amide bonds. .

Common Reagents and Conditions:

Thiol-Maleimide Reaction: Common reagents include thiol-containing compounds such as cysteine or glutathione. .

Amine-PFP Ester Reaction: Common reagents include primary amines such as lysine or ethylenediamine. .

Major Products:

Thiol-Maleimide Reaction: The major product is a thioether bond formed between the maleimide group and the thiol group

Amine-PFP Ester Reaction: The major product is an amide bond formed between the PFP ester group and the primary amine

Applications De Recherche Scientifique

Medical Research

Mal-PEG6-PFP is extensively utilized in medical research due to its ability to facilitate targeted drug delivery and improve the pharmacokinetics of therapeutic agents.

Drug Delivery Systems

- Targeted Therapy : The maleimide group allows for site-specific conjugation to thiol groups on proteins or antibodies, enhancing targeted delivery of drugs, particularly in cancer therapy. This application is crucial for antibody-drug conjugates (ADCs), where the precise attachment of cytotoxic drugs to antibodies improves therapeutic efficacy while minimizing off-target effects .

Bioconjugation

- Protein Modification : this compound can be used to modify proteins and peptides, creating bioconjugates that retain biological activity while improving solubility and stability. This is particularly useful in developing therapeutic proteins that require enhanced pharmacological properties .

Nanotechnology

In nanotechnology, this compound plays a vital role in the development of nanoparticle-based systems.

Nanoparticle Functionalization

- Improved Stability : The incorporation of this compound into nanoparticles enhances their stability and biocompatibility, making them suitable for drug delivery applications. The PEGylation process reduces aggregation and increases circulation time in biological systems .

Gene Delivery Systems

- siRNA and mRNA Delivery : this compound is employed in formulating delivery systems for small interfering RNA (siRNA) and messenger RNA (mRNA). By improving stability and bioavailability, these systems enhance gene therapy applications .

Material Science

The versatility of this compound extends into material science, where it is used to modify surfaces and create novel materials.

Surface Coating

- Functionalization of Biomaterials : The compound can be utilized to functionalize surfaces of biomaterials, enhancing their compatibility with biological tissues. This is essential in regenerative medicine applications where cell adhesion and integration are critical .

Hydrogel Development

- Sustained Drug Release Systems : this compound is incorporated into hydrogel formulations that allow for controlled release of therapeutic agents over time. These hydrogels are beneficial in various medical applications, including wound healing and tissue engineering .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Targeted Drug Delivery | Demonstrated enhanced efficacy of ADCs using this compound for site-specific drug attachment, resulting in reduced side effects compared to traditional methods. |

| Study B | Gene Therapy | Utilized this compound in siRNA delivery systems, achieving improved cellular uptake and gene silencing efficiency in vitro. |

| Study C | Hydrogel Applications | Developed a PEG-based hydrogel incorporating this compound that exhibited sustained release of growth factors, promoting tissue regeneration in animal models. |

Mécanisme D'action

The mechanism of action of Mal-PEG6-PFP involves the formation of stable covalent bonds with thiol and amine groups. The maleimide group reacts specifically with thiol groups to form thioether bonds, while the PFP ester group reacts with primary amines to form amide bonds. These reactions enable the conjugation of various molecules, facilitating targeted delivery and controlled release of therapeutic agents .

Comparaison Avec Des Composés Similaires

Mal-PEG6-PFP is unique due to its dual reactivity with both thiol and amine groups. Similar compounds include:

Mal-PEG-NHS Ester: Contains a maleimide group and an NHS ester group, which also reacts with thiol and amine groups but is more susceptible to hydrolysis.

Mal-PEG-Alkyne: Contains a maleimide group and an alkyne group, used for click chemistry reactions.

Mal-PEG-Azide: Contains a maleimide group and an azide group, also used for click chemistry reactions.

This compound stands out due to its enhanced stability and reduced susceptibility to hydrolysis compared to other amine-reactive groups .

Activité Biologique

Mal-PEG6-PFP (Maleimide-Polyethylene Glycol-6-PFP) is a non-cleavable linker widely utilized in bioconjugation processes, particularly in the development of antibody-drug conjugates (ADCs) and other therapeutic agents. This compound features a maleimide group that reacts selectively with thiols, making it valuable for attaching drugs or other biomolecules to proteins or peptides. The biological activity of this compound can be assessed through its applications in drug delivery systems, its interaction with biological molecules, and its overall impact on therapeutic efficacy.

- Molecular Formula : C25H30F5NO10

- Molecular Weight : 599.5 g/mol

- CAS Number : 1599486-33-5

- Purity : ≥ 95%

- Functional Groups : Maleimides, Ester

This compound functions primarily through the following mechanisms:

- Selective Conjugation : The maleimide group allows for rapid and specific conjugation to thiol-containing molecules, such as cysteine residues on proteins.

- Increased Solubility : The PEG component enhances the solubility of the conjugated product in aqueous environments, which is crucial for biological applications.

- Reduced Immunogenicity : PEGylation generally lowers the immunogenicity of therapeutic agents, improving their pharmacokinetic properties.

Table 1: Summary of Applications

Case Studies and Research Findings

-

Antibody-Drug Conjugates :

A study evaluated the efficacy of nimotuzumab conjugated with this compound in targeting EGFR-positive colorectal cancer cells. The results showed that higher drug-to-antibody ratios (DAR) significantly improved therapeutic outcomes, demonstrating that this compound effectively enhances the potency of ADCs through targeted delivery . -

Protein Stability and Release :

Research involving PEG-maleimide hydrogels demonstrated that proteins encapsulated within these hydrogels maintained their biological activity upon release. The sustained release profile was attributed to the protease-degradable nature of the cross-linked network, highlighting how this compound can facilitate controlled protein delivery while preserving their bioactivity . -

In Vivo Efficacy :

In vivo studies using PEG-maleimide hydrogels loaded with hepatocyte growth factor (HGF) showed improved cardiac function recovery post-infarction compared to controls without the hydrogel treatment. This suggests that this compound can be pivotal in enhancing therapeutic efficacy by providing a stable delivery system for bioactive proteins .

Propriétés

IUPAC Name |

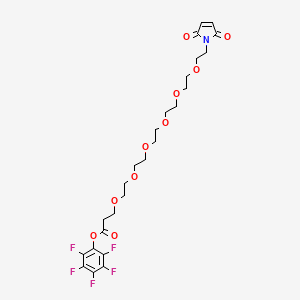

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30F5NO10/c26-20-21(27)23(29)25(24(30)22(20)28)41-19(34)3-5-35-7-9-37-11-13-39-15-16-40-14-12-38-10-8-36-6-4-31-17(32)1-2-18(31)33/h1-2H,3-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDNANNZNASDAGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30F5NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.